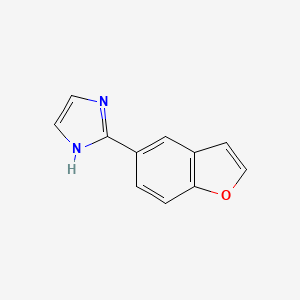

2-(1-benzofuran-5-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-5-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGMQBFAKHHLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the 2 1 Benzofuran 5 Yl 1h Imidazole Scaffold

Evolution of Synthetic Routes to Benzofuran-Substituted Imidazoles

The synthesis of benzofuran (B130515) derivatives has a long history, with initial methods dating back to Perkin's synthesis from coumarin (B35378) in 1870. rsc.org Over the years, numerous strategies have emerged for constructing the benzofuran ring system. organic-chemistry.org These classical methods often involved harsh reaction conditions and limited substrate scope. The development of transition metal-catalyzed reactions, particularly those involving palladium and copper, revolutionized benzofuran synthesis, allowing for milder conditions and greater functional group tolerance. nih.gov Similarly, the synthesis of the imidazole (B134444) ring has seen significant advancements from traditional condensation reactions to more sophisticated and efficient catalytic methods. nih.govresearchgate.net The journey to synthesize benzofuran-substituted imidazoles has thus mirrored the progress in the synthesis of each individual heterocycle, moving towards more efficient, versatile, and environmentally benign approaches.

Contemporary Strategies for the Preparation of 2-(1-benzofuran-5-yl)-1H-imidazole

Modern synthetic approaches to this compound focus on efficiency, selectivity, and the application of modern catalytic systems. These strategies can be broadly categorized into methods that construct the imidazole ring onto a pre-existing benzofuran moiety and those that form the crucial bond connecting the two heterocyclic systems.

Cyclization Reactions for Imidazole Ring Construction

A primary strategy for synthesizing 2-(substituted)-1H-imidazoles involves the cyclization of appropriate precursors. A common and effective method is the condensation reaction between a 1,2-diamino species and an aldehyde. nih.gov In the context of this compound, this would involve the reaction of benzofuran-5-carbaldehyde with an appropriate diamine, often catalyzed by an acid. nih.gov

Another powerful approach involves the reaction of an α-haloketone with an amidine, known as the Wallach synthesis. While not explicitly detailed for this specific compound in the provided results, this remains a fundamental method for imidazole synthesis.

More recently, innovative methods have been developed, such as the use of sulfur ylides in catalyst-free reactions to generate substituted benzofurans, which could then be elaborated to the target imidazole. nih.gov Additionally, photochemical methods are emerging for the synthesis of related benzofuranone structures, highlighting a trend towards novel activation strategies. mdpi.com

Cross-Coupling Approaches for Benzofuran-Imidazole Linkage

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, a key disconnection would be the bond between the benzofuran C5 position and the imidazole C2 position.

Suzuki-Miyaura Coupling: A plausible and widely used strategy would involve the Suzuki-Miyaura coupling of a 5-halobenzofuran with a 2-(trialkylstannyl)imidazole or a 2-imidazoylboronic acid derivative. While direct examples for this specific coupling are not prevalent in the search results, the versatility of the Suzuki-Miyaura reaction in coupling heterocyclic partners is well-established. nih.gov

Stille Coupling: The Stille coupling, which utilizes organotin reagents, offers another powerful method for this linkage. This would typically involve the reaction of a 5-halobenzofuran with a 2-(tributylstannyl)imidazole in the presence of a palladium catalyst. researchgate.net

Negishi Coupling: The Negishi coupling, employing organozinc reagents, is also a viable option. The reaction of an organozinc derivative of imidazole with a 5-halobenzofuran would provide the desired product. researchgate.net

Aryl imidazolylsulfonates have also been shown to be effective electrophilic partners in palladium-catalyzed cross-coupling reactions, presenting a practical alternative to traditional triflates. nih.govacs.org

Table 1: Key Cross-Coupling Reactions for Heterocycle Linkage

| Coupling Reaction | Key Reagents | Catalyst |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester and halide/triflate | Palladium |

| Stille | Organostannane and halide/triflate | Palladium |

| Negishi | Organozinc and halide/triflate | Palladium/Nickel |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing synthetic design. For the synthesis of this compound, this translates to the use of more environmentally friendly solvents, catalyst-free conditions where possible, and atom-economical reactions.

For instance, the use of ultrasonication has been reported as a green synthetic method for the Claisen-Schmidt condensation to produce imidazolylchalcone derivatives, a reaction type that could be adapted for precursors to the target molecule. researchgate.net The development of catalyst-free synthesis of benzofuran heterocycles using sulfur ylides also aligns with green chemistry principles by avoiding heavy metal catalysts. nih.gov Furthermore, photochemical reactions, which can often be conducted at room temperature and without catalysts, represent a promising green approach. mdpi.com The use of water as a solvent or the development of one-pot syntheses that reduce the number of workup and purification steps are also key considerations in the green synthesis of such compounds.

Derivatization Strategies for this compound Derivatives

The this compound scaffold possesses reactive sites that allow for further chemical modification, enabling the synthesis of a diverse library of derivatives. The nitrogen atoms of the imidazole ring are particularly amenable to derivatization.

N-Alkylation and N-Acylation Reactions of the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Stronger bases such as sodium hydride (NaH) in THF can also be employed for deprotonation, followed by the addition of the alkylating agent. researchgate.net For instance, N-methylation can be accomplished using methyl iodide. nih.gov The choice of base and reaction conditions can sometimes influence the regioselectivity of alkylation, leading to either the N1 or N3 substituted product, although in many cases a mixture is obtained.

N-Acylation: The acylation of the imidazole nitrogen can be carried out using acyl chlorides or anhydrides. These reactions often proceed readily, sometimes without the need for a strong base, although a mild base like triethylamine (B128534) or pyridine (B92270) is often added to scavenge the acid byproduct. For example, N-acylation with benzoyl chloride would yield the corresponding N-benzoyl derivative. researchgate.net

Table 2: Common Reagents for N-Functionalization of Imidazoles

| Reaction Type | Reagent Class | Example Reagent | Base (if needed) |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | K₂CO₃, NaH |

| N-Acylation | Acyl Chloride | Benzoyl Chloride | Triethylamine, Pyridine |

| N-Acylation | Acid Anhydride | Acetic Anhydride | None or mild base |

These derivatization strategies are crucial for exploring the structure-activity relationships of benzofuran-imidazole compounds in various applications.

Regioselective Substitution Reactions on the Benzofuran Moiety

Direct experimental studies on the regioselective substitution of the benzofuran moiety within the this compound molecule are not extensively documented in peer-reviewed literature. However, the reactivity of the benzofuran ring system is well-established, allowing for predictions regarding its functionalization in this specific context.

The benzofuran ring is an electron-rich aromatic system susceptible to electrophilic substitution. The preferred sites for electrophilic attack are generally the C2 and C3 positions of the furan (B31954) ring, with the outcome often depending on the reaction conditions and the nature of the electrophile. In the case of this compound, the C2 position of the benzofuran ring is already substituted with the imidazole ring. Therefore, electrophilic substitution is anticipated to occur at other positions. The imidazole ring, being attached at the C5 position of the benzofuran, will exert an electronic influence on the regioselectivity of further substitutions. Generally, an imidazole substituent can act as a deactivating group towards electrophilic aromatic substitution due to its electron-withdrawing nature, making reactions on the benzofuran ring more challenging.

Potential electrophilic substitution reactions on the benzofuran moiety could include:

Halogenation: Bromination or chlorination would likely occur at the most activated positions of the benzofuran ring. Considering the directing effects of the fused benzene (B151609) ring and the deactivating imidazole substituent, the most probable sites for halogenation are C4 and C6.

Nitration: Treatment with nitric acid in the presence of sulfuric acid is expected to introduce a nitro group onto the benzofuran ring, likely at the C4 or C6 position.

Friedel-Crafts Reactions: Acylation or alkylation reactions would be challenging due to the deactivating nature of the imidazole substituent and the potential for complexation of the Lewis acid catalyst with the nitrogen atoms of the imidazole ring. However, under forcing conditions, substitution might be achieved at the C4 or C6 positions.

The table below outlines the potential regioselective substitution reactions on the benzofuran moiety of this compound, based on established benzofuran chemistry.

| Reaction Type | Reagents and Conditions | Potential Substitution Position(s) | Expected Major Product(s) |

| Bromination | Br₂ in acetic acid | C4, C6, C7 | 2-(4-Bromo-1-benzofuran-5-yl)-1H-imidazole, 2-(6-Bromo-1-benzofuran-5-yl)-1H-imidazole |

| Nitration | HNO₃, H₂SO₄ | C4, C6 | 2-(4-Nitro-1-benzofuran-5-yl)-1H-imidazole, 2-(6-Nitro-1-benzofuran-5-yl)-1H-imidazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4, C6 | 2-(4-Acyl-1-benzofuran-5-yl)-1H-imidazole, 2-(6-Acyl-1-benzofuran-5-yl)-1H-imidazole |

Modifications at the Imidazole C4/C5 Positions

The functionalization of the imidazole ring in the this compound scaffold, specifically at the C4 and C5 positions, presents another avenue for structural diversification. Literature specifically detailing these modifications on this exact molecule is limited. However, established imidazole chemistry provides a roadmap for potential transformations.

The C4 and C5 positions of an imidazole ring are generally less reactive towards electrophilic substitution than the nitrogen atoms. Direct substitution at these carbon atoms often requires initial deprotonation to form a more nucleophilic imidazolide (B1226674) anion.

Potential modifications at the C4/C5 positions of the imidazole ring include:

Halogenation: Direct halogenation of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This reaction would likely lead to substitution at the C4 and/or C5 positions.

Lithiation followed by Electrophilic Quench: Treatment with a strong base, such as n-butyllithium, can deprotonate the imidazole ring, primarily at the C2 position. However, if the C2 position is blocked or less accessible, deprotonation at C5 (or C4) can occur. The resulting lithiated species can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce new functional groups.

Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is first introduced at the C4 or C5 position, these positions can then serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes potential modifications at the C4/C5 positions of the imidazole moiety.

| Reaction Type | Reagents and Conditions | Target Position | Resulting Functional Group |

| Bromination | NBS, CCl₄ | C4/C5 | Bromo |

| Lithiation and Alkylation | 1. n-BuLi, THF; 2. R-X | C5 | Alkyl |

| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, base | C4/C5 (from bromo-derivative) | Aryl |

Synthetic Challenges and Future Perspectives in the Chemistry of this compound

The synthesis and selective functionalization of the this compound scaffold are met with several challenges that open up avenues for future research.

Synthetic Challenges:

Regiocontrol: A primary challenge lies in achieving high regioselectivity during the substitution reactions on both the benzofuran and imidazole rings. The presence of multiple reactive sites can lead to mixtures of isomers, complicating purification and reducing yields.

Competing Reactivity: The imidazole and benzofuran rings can exhibit competing reactivities. For instance, under acidic conditions required for some electrophilic substitutions on the benzofuran ring, the imidazole moiety can be protonated, which alters its electronic properties and can affect the outcome of the reaction.

Substituent Effects: The interplay of electronic effects between the two heterocyclic rings is complex. The imidazole ring deactivates the benzofuran ring towards electrophilic attack, necessitating harsher reaction conditions, which can lead to side reactions or degradation of the starting material.

Lack of Precedent: The limited number of studies on this specific scaffold means that reaction conditions often need to be developed and optimized from first principles, which can be time-consuming and resource-intensive.

Future Perspectives:

The development of novel and efficient synthetic methodologies to overcome these challenges is a key area for future research.

Development of Regioselective Methods: There is a need for the development of highly regioselective synthetic protocols. This could involve the use of directing groups to guide substitution to a specific position on either the benzofuran or imidazole ring.

C-H Activation Strategies: The application of modern C-H activation/functionalization reactions could provide a more direct and atom-economical approach to introduce new functional groups at specific positions of the scaffold, avoiding the need for pre-functionalized starting materials.

Orthogonal Protecting Group Strategies: The use of orthogonal protecting groups for the nitrogen atoms of the imidazole ring could be explored to modulate the reactivity of the scaffold and direct reactions to specific sites.

Flow Chemistry: The use of microfluidic reactors or flow chemistry could offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivity.

Exploration of Novel Catalytic Systems: The investigation of new catalytic systems, including homogeneous and heterogeneous catalysts, could enable milder reaction conditions and improved selectivity for the functionalization of this scaffold.

Advanced Structural Elucidation and Conformational Analysis of 2 1 Benzofuran 5 Yl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of 2-(1-benzofuran-5-yl)-1H-imidazole in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the this compound molecule. ipb.pt

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the benzofuran (B130515) and imidazole (B134444) ring systems. sdsu.eduyoutube.com For instance, cross-peaks in the COSY spectrum would confirm the connectivity between protons on the furan (B31954) and benzene (B151609) rings of the benzofuran moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds in the molecule. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This technique is vital for piecing together the molecular framework. For example, an HMBC correlation between the proton at position 2 of the imidazole ring and the carbon at position 5 of the benzofuran ring would definitively confirm the linkage between the two heterocyclic systems.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly coupled. researchgate.net This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between specific protons on the benzofuran and imidazole rings can reveal the relative orientation of these two ring systems.

Solid-State NMR for Polymorphic and Crystalline Forms of this compound

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline materials, including different polymorphic forms of this compound. mcmaster.ca Polymorphs, which are different crystal forms of the same compound, can exhibit distinct physical properties.

High-resolution ¹H ssNMR, often performed under fast magic-angle spinning (MAS), can distinguish between different hydrogen-bonding environments within the crystal lattice. mcmaster.ca This is particularly relevant for this compound, as the imidazole moiety can act as both a hydrogen bond donor and acceptor. rsc.org Different polymorphic forms would likely display unique ¹H chemical shifts for the N-H proton, reflecting variations in the intermolecular hydrogen-bonding network.

Furthermore, 2D ssNMR experiments, such as ¹H-¹H double-quantum (DQ) MAS, can provide insights into proton proximities and the presence of ordered or disordered domains within the crystalline structure. mcmaster.ca This information is crucial for understanding the packing arrangements and the potential for proton mobility within the solid state.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for a molecule in the solid state. nih.govscirp.org Analysis of the crystal structure of this compound and its derivatives reveals precise bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameters and Unit Cell Analysis

The crystallographic parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. For a hypothetical crystal of a this compound derivative, these parameters would be determined from the diffraction data.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.055 |

| b (Å) | 14.518 |

| c (Å) | 16.124 |

| β (°) | 93.87 |

| Volume (ų) | 2815.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.341 |

This data is illustrative and based on a similar benzofuran-containing heterocyclic compound. mdpi.com

The unit cell parameters (a, b, c, α, β, γ) and the space group symmetry provide a fundamental description of the crystal packing. The number of molecules per unit cell (Z) is also a key piece of information derived from this analysis.

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). rsc.org This allows for the formation of robust hydrogen-bonding networks, which are a key feature in the supramolecular assembly of many imidazole-containing compounds. consensus.appmdpi.com

Conformational Preferences and Torsion Angle Analysis in the Solid State

The solid-state conformation of this compound is defined by the torsion angle between the benzofuran and imidazole rings. This angle describes the rotation around the single bond connecting the two ring systems.

Table 2: Klyne-Prelog Terminology for Torsion Angles

| Torsion Angle Range | Designation |

| 0° ± 30° | syn-periplanar (sp) |

| +60° ± 30° | +syn-clinal (+sc) |

| -60° ± 30° | -syn-clinal (-sc) |

| +120° ± 30° | +anti-clinal (+ac) |

| -120° ± 30° | -anti-clinal (-ac) |

| 180° ± 30° | anti-periplanar (ap) |

This table provides the standard nomenclature for describing conformations based on torsion angles. willingdoncollege.ac.in

In the solid state, the observed torsion angle is a result of a balance between intramolecular steric effects and the optimization of intermolecular packing forces. For instance, in a related benzofuran derivative, the two independent molecules in the asymmetric unit were found to have highly planar conformations. researchgate.net Analysis of the torsion angle in the crystal structure of this compound would reveal its preferred conformation in the solid state, which may differ from its preferred conformation in solution.

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for generating a unique molecular fingerprint of this compound. These methods probe the vibrational and rotational energy levels of the molecule, providing detailed information about its constituent functional groups and their local chemical environments.

A theoretical vibrational analysis of this compound would involve the calculation of its normal modes of vibration. The resulting FT-IR and Raman spectra are predicted to exhibit characteristic bands corresponding to the stretching and bending vibrations of the imidazole and benzofuran ring systems.

Interactive Table 1: Predicted Dominant FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Imidazole) | 3150 - 3000 | A broad band in the FT-IR spectrum, characteristic of the hydrogen-bonded N-H group in the imidazole ring. |

| Aromatic C-H Stretch | 3100 - 3000 | Multiple sharp bands in both FT-IR and Raman spectra, corresponding to the C-H bonds of the benzofuran and imidazole rings. |

| C=N Stretch (Imidazole) | 1620 - 1580 | A strong band in the FT-IR spectrum, indicative of the carbon-nitrogen double bond within the imidazole ring. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Several bands of varying intensity in both FT-IR and Raman spectra, arising from the stretching of the carbon-carbon bonds in the fused aromatic rings. |

| Benzofuran Ring Breathing | 1400 - 1300 | A characteristic Raman band corresponding to the symmetric expansion and contraction of the benzofuran ring system. |

| Imidazole Ring Breathing | 1300 - 1200 | A Raman-active mode involving the concerted vibration of the imidazole ring atoms. mdpi.com |

| C-O-C Stretch (Benzofuran) | 1250 - 1050 | An intense band in the FT-IR spectrum due to the asymmetric and symmetric stretching of the ether linkage in the furan ring. |

| C-H In-Plane Bending | 1200 - 1000 | A series of sharp bands in the FT-IR fingerprint region. |

| C-H Out-of-Plane Bending | 900 - 650 | Strong bands in the FT-IR spectrum, which are highly sensitive to the substitution pattern on the aromatic rings. |

The precise frequencies and intensities of the vibrational modes are exquisitely sensitive to the molecule's conformation and intermolecular interactions. For instance, the N-H stretching frequency in the imidazole ring is a sensitive probe of hydrogen bonding. In the solid state or in concentrated solutions, this band is expected to be broad and shifted to lower wavenumbers compared to the gas phase, indicating the presence of intermolecular N-H···N hydrogen bonds, a common feature in imidazole-containing crystal structures.

DFT calculations can also be used to model different possible conformers of this compound, which may arise from the rotation around the single bond connecting the benzofuran and imidazole rings. The calculated vibrational spectra for each conformer can then be compared to identify the most stable structure. Structural and vibrational analyses of similar compounds, such as 2-(2-benzofuranyl)-2-imidazoline, have successfully utilized this approach to determine the preferred conformation in the solid phase. researchgate.net

Furthermore, the vibrational spectra can reveal details about the electronic structure. The delocalization of π-electrons across the fused ring system influences the force constants of the C=C and C=N bonds, which is reflected in their stretching frequencies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. It lacks a stereogenic center and possesses a plane of symmetry.

However, CD spectroscopy would become an indispensable tool under the following hypothetical scenarios:

Introduction of a Chiral Center: If a chiral substituent were introduced into the molecule, for example, by alkylating one of the imidazole nitrogens with a chiral group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for their differentiation and the determination of their enantiomeric excess. The synthesis of chiral imidazole derivatives from enantiopure starting materials is a well-established field. researchgate.net

Induced Circular Dichroism (ICD): An achiral molecule like this compound can exhibit a CD signal when it forms a non-covalent complex with a chiral host molecule. researchgate.netnih.gov For instance, if the compound were to bind to a chiral biological macromolecule such as a protein or DNA, the interaction could induce a conformational preference in the achiral ligand, leading to a measurable ICD spectrum. This phenomenon is widely used to study drug-protein interactions.

Formation of Chiral Supramolecular Assemblies: Under certain conditions, achiral molecules can self-assemble into chiral supramolecular structures. If this compound were to form such helical aggregates, a CD signal would be observed.

In the context of enantiomeric characterization, if a chiral derivative of this compound were synthesized, CD spectroscopy would be used to:

Confirm the presence of chirality.

Distinguish between the enantiomers.

Determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Monitor the stereochemical outcome of asymmetric syntheses.

High-performance liquid chromatography (HPLC) on a chiral stationary phase would be the complementary technique used to separate the enantiomers for their individual characterization. nih.gov

Theoretical and Computational Investigations of 2 1 Benzofuran 5 Yl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular orbitals, and reactivity of 2-(1-benzofuran-5-yl)-1H-imidazole.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to calculate the molecule's energy. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to predict geometric parameters and vibrational frequencies. researchgate.net

In a typical DFT study of this compound, the initial step involves constructing the molecule's 3D structure. This structure is then optimized to find the lowest energy conformation. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These parameters are crucial for understanding how the molecule might interact with biological targets. nih.gov For instance, the planarity of the benzofuran and imidazole (B134444) rings and the rotational barrier of the bond connecting them are key determinants of its interaction capabilities.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical yet representative data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(benzofuran)-C(imidazole) | 1.47 Å |

| C=N (imidazole) | 1.38 Å | |

| C-O (benzofuran) | 1.36 Å | |

| Bond Angle | C-C-N (imidazole ring) | 108.5° |

| C-O-C (benzofuran ring) | 106.0° | |

| Dihedral Angle | Benzofuran-Imidazole | 15.0° |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a high level of theory for predicting electronic properties. While computationally more intensive than DFT, they can offer more accurate predictions for certain properties. For a molecule like this compound, ab initio calculations can be used to precisely determine electronic properties such as ionization potential, electron affinity, and dipole moment, which are essential for understanding its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov This is particularly important for understanding how the molecule behaves in a biological environment, such as in the presence of water or when approaching a protein binding site. An MD simulation for this compound would involve placing the molecule in a simulated box of solvent (typically water) and calculating the forces between all atoms over a series of time steps. The resulting trajectory provides a wealth of information on the molecule's conformational flexibility and its interactions with the surrounding solvent molecules. researchgate.net

A crucial application of MD simulations is to study the stability and dynamics of a ligand bound to a protein. nih.gov After identifying a potential protein target through methods like molecular docking, an MD simulation of the ligand-protein complex can reveal the stability of the binding pose and the key interactions that maintain the complex. nih.gov For this compound, this would involve simulating the compound within the active site of a target protein. The simulation would track the movement of the ligand and the protein's amino acid residues over time, typically for nanoseconds or even microseconds. Analysis of the MD trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and water-mediated contacts that are critical for binding affinity. nih.gov Studies on similar benzofuran-based compounds have used MD simulations to confirm the stability of their interactions with target enzymes like protein kinases. nih.gov

Table 2: Key Interaction Data from a Hypothetical 100 ns MD Simulation This table illustrates the type of data generated from an MD simulation of this compound with a hypothetical protein kinase target.

| Interaction Type | Interacting Residue (Protein) | Ligand Atom/Group | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | THR-830 | Imidazole N-H | 85.2 |

| Hydrogen Bond | LYS-721 | Benzofuran Oxygen | 60.5 |

| Hydrophobic | LEU-820 | Benzofuran Ring | 95.7 |

| Water Bridge | ASP-831 | Imidazole Nitrogen | 45.1 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential for understanding a molecule's reactivity. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the benzofuran ring, indicating these are sites for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich benzofuran ring system, while the LUMO may be distributed across the imidazole moiety.

Table 3: FMO Properties of this compound (Illustrative) Based on typical values for similar heterocyclic compounds from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.75 |

In Silico Prediction of Molecular Interactions and Potential Biological Targets

In silico methods are instrumental in the early stages of drug discovery for identifying potential biological targets and predicting molecular interactions. nih.gov Techniques such as molecular docking are used to predict the preferred binding orientation of a ligand to a protein target. dntb.gov.ua For this compound, a library of known protein structures, particularly those implicated in diseases like cancer or microbial infections, would be screened. nih.gov The docking process calculates a binding affinity score, which estimates the strength of the interaction. Benzofuran and imidazole derivatives have been shown to interact with a range of biological targets, including protein kinases, HCV NS5B polymerase, and enzymes involved in bacterial cell division. nih.govnih.govnih.gov Therefore, these protein families would be primary candidates for docking studies with this compound. The results of these docking studies provide hypotheses about the compound's mechanism of action that can be tested experimentally.

Homology Modeling and Receptor-Ligand Docking Studies for Specific Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding energy, affinity, and the specific molecular interactions that stabilize the complex. When the crystal structure of a target protein is unavailable, homology modeling can be employed to generate a three-dimensional model based on the known structure of a homologous protein.

For scaffolds related to this compound, docking studies have been instrumental in identifying potential biological targets and understanding inhibitory mechanisms. For instance, derivatives of the core benzimidazole (B57391) structure have been investigated as inhibitors for a variety of protein targets.

Cyclin-Dependent Kinase 2 (CDK2): In a study on benzimidazole derivatives as potential anti-leukemic agents, molecular docking was used to investigate the binding modes of these compounds within the active site of CDK2 (PDB ID: 1DI8). globalresearchonline.net The docking protocol helped identify the most promising ligands based on their interaction energies and hydrogen bonding patterns with key amino acid residues in the receptor's binding site. globalresearchonline.net

Plasmodium falciparum Adenylosuccinate Lyase (PfADSL): The 3D structure of PfADSL, a crucial enzyme in the purine (B94841) metabolism of the malaria parasite, was generated using homology modeling. nih.govnih.gov Subsequently, designed benzimidazole derivatives were docked into this model to predict their binding affinities and interaction modes. nih.govnih.gov The studies identified compounds with significant binding energies, suggesting their potential as antimalarial agents. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): Benzofuran-1,2,3-triazole hybrids have been designed and evaluated as potential inhibitors of EGFR, a key target in lung cancer. nih.gov Molecular docking revealed the binding interactions within the EGFR kinase domain, which consists of an N-lobe and a C-lobe. nih.gov

Other Targets: Docking studies have also been applied to explore the inhibitory potential of related compounds against targets such as H+/K+ ATPase for antiulcer activity and Aspartate kinase from Mycobacterium tuberculosis. researchgate.netresearchgate.net In a study of indolyl-benzo[d]imidazoles, molecular docking suggested three potential antibacterial mechanisms involving targets like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. nih.gov

The table below summarizes findings from docking studies on compounds containing the benzofuran or benzimidazole moiety.

| Compound Class | Target Protein | PDB ID / Model | Key Findings | Reference |

| Benzimidazole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 1DI8 | Analysis of H-bonding and van der Waals interactions to identify potent inhibitors for cancer therapy. | globalresearchonline.net |

| Substituted Benzimidamides | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | Homology Model | Predicted binding energies ranged from -6.85 to -8.75 kcal/mol, indicating strong potential for antimalarial activity. | nih.govnih.gov |

| Benzofuran-1,2,3-triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Investigation of binding energies and interactions within the EGFR kinase domain for anticancer potential. | nih.gov |

| Quinazoline-Benzimidazole Hybrids | H+/K+ ATPase | Homology Model | Virtual screening identified promising analogues for development as novel antiulcer drugs. | researchgate.net |

| 2-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazoles | Asp Kinase (M. tuberculosis) | Not Specified | Analysis of binding energy and inhibition constants identified compounds with high affinity for the enzyme. | researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of compounds in a process known as virtual screening, identifying novel molecules that are likely to be active.

This approach has been successfully applied to scaffolds related to this compound.

Immunoproteasome Inhibition: A virtual screening strategy was developed to find new non-covalent inhibitors of the immunoproteasome, a target for treating hematological malignancies and autoimmune diseases. nih.gov This approach combined pharmacophore modeling with docking analysis to screen compound libraries against the β1i and β5i subunits of the immunoproteasome, leading to the identification of several active compounds in the micromolar range. nih.gov

EGFR Inhibitor Discovery: Ligand-based pharmacophore modeling has been used to design and screen for benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors in lung cancer treatment. nih.gov This method helps to understand the key structural requirements for binding and to identify novel chemical entities with potential therapeutic value. nih.gov

General Imidazole Scaffolds: A review of imidazole core analogues highlights how pharmacophoric analysis can guide drug design. tci-thaijo.org The imidazole ring can act as an aromatic or hydrophobic center, and substitutions can introduce features like hydrogen bond donors, which are critical for specific biological activities. tci-thaijo.org

Virtual screening is a powerful computational tool for drug discovery, enabling the efficient search of vast chemical spaces for molecules that are predicted to bind to a target of interest, such as a protein receptor or enzyme. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models use molecular descriptors—numerical values that characterize the steric, electronic, and lipophilic properties of a molecule—to predict the activity of new, untested compounds.

For benzofuran and imidazole derivatives, QSAR studies have been crucial for optimizing lead compounds by focusing on the molecular interactions that drive their activity.

Benzofuran-Based Vasodilators: A 2D-QSAR study on a series of benzofuran-based compounds identified key molecular descriptors that govern their vasodilator activity. mdpi.comnih.gov The resulting model, which demonstrated good statistical significance, could be used to predict the activity of new analogues and guide the synthesis of more potent compounds. nih.gov

Histone Lysine Methyltransferase (HKMT) Inhibitors: A QSAR model was developed for a series of benzofuran and indole (B1671886) derivatives to predict their inhibitory activity against HKMT, an important anticancer target. eurjchem.com The model, built using the multiple linear regression (MLR) method, identified two key descriptors (minHBint4 and Wlambdal.unity) that were well-correlated with the compounds' activity. eurjchem.com

CYP26A1 Inhibitors: The inhibitory activity of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives against the cytochrome P450 enzyme CYP26A1 was analyzed using QSAR. nih.gov The study used physicochemical parameters like molar refractivity (MR), molecular weight (MW), and the partition coefficient (logP) as independent variables to build regression models that successfully predicted biological activity. nih.gov

Anticancer Activity: Researchers have constructed QSAR models to predict the anti-proliferative activities of novel 5-oxo-imidazoline derivatives against breast cancer cell lines. jmchemsci.com These models help in designing new derivatives with potentially improved efficacy. jmchemsci.com

The table below presents examples of descriptors used in QSAR models for related heterocyclic compounds.

| Compound Series | Biological Activity | QSAR Method | Key Descriptors/Parameters | Reference |

| Benzofuran-based pyridines | Vasodilation | 2D-QSAR (BMLR) | Statistically significant descriptors related to structure. | nih.gov |

| Benzofuran and Indole derivatives | HKMT Inhibition | QSAR (MLR) | minHBint4 (minimum H...H interaction), Wlambdal.unity (weighted lambda function) | eurjchem.com |

| 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | CYP26A1 Inhibition | 2D-QSAR (MLR) | Molar refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), Density (D), Index of Refraction (Ir), logP | nih.gov |

| 5-oxo-imidazoline derivatives | Anti-proliferative (MCF-7 cells) | QSAR | Not specified | jmchemsci.com |

These computational investigations underscore the importance of in-silico techniques in modern medicinal chemistry. By modeling the interactions of the this compound scaffold and its derivatives with various biological targets, researchers can accelerate the discovery and optimization of new therapeutic agents.

Molecular Interactions and Mechanistic Studies of 2 1 Benzofuran 5 Yl 1h Imidazole in Biological Systems in Vitro/cellular Level

Interaction with Enzymes and Receptors: Mechanistic Insights

The biological activity of a compound is often predicated on its ability to interact with specific proteins, such as enzymes and receptors, thereby modulating their function.

The interaction between a ligand and a protein is quantified by its binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Enzyme inhibition kinetics further elucidate the mechanism of this interaction, distinguishing between competitive, non-competitive, and other modes of inhibition. libretexts.orgyoutube.com

The inhibitory activity of these compounds is typically determined through enzymatic assays. For example, the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a common metric.

Table 1: Examples of Enzyme Inhibition by Benzofuran-Imidazole Analogs

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 1-(Benzofuran-2-yl)-1-(1H-imidazol-1-yl)alkanes | Aromatase (P450Arom) | Inhibition observed, with enantioselectivity noted. nih.govresearchgate.net | nih.gov, researchgate.net |

This table presents data for compounds structurally related to 2-(1-benzofuran-5-yl)-1H-imidazole to illustrate the potential for enzyme inhibition within this chemical class.

Kinetic studies, often employing methods like Lineweaver-Burk plots, can reveal the mechanism of inhibition. youtube.com A competitive inhibitor, which binds to the active site of the enzyme, will increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). In contrast, a non-competitive inhibitor binds to an allosteric site and decreases Vmax without changing Km. youtube.com

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the affinity of the orthosteric site for its endogenous ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the action of other allosteric modulators).

A study on a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles identified them as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.gov These compounds were found to interact with the α1/γ2 interface of the receptor, a known benzodiazepine (B76468) binding site, thereby enhancing the effect of GABA, the primary neurotransmitter. This finding suggests that the benzimidazole (B57391) scaffold, a core component of this compound, is capable of participating in allosteric modulation. The identification of such mechanisms often involves electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing the target receptor, or binding assays in the presence and absence of the endogenous ligand.

DNA/RNA Binding and Intercalation Studies

Certain small molecules can interact with nucleic acids, either by intercalating between base pairs, binding to the minor or major grooves, or interacting with non-canonical structures like G-quadruplexes. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

Several spectroscopic techniques are employed to study the binding of small molecules to DNA and RNA. These methods can provide information on the binding mode, binding affinity, and structural changes induced in the nucleic acid upon binding.

UV-Visible Absorption Spectroscopy: Intercalation of a compound into the DNA double helix typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the compound's absorption bands. These changes arise from the interaction of the molecule's chromophore with the DNA base pairs. The binding constant (Kb) can often be calculated from the changes in absorbance upon titration with DNA. nih.gov

Fluorescence Spectroscopy: Many DNA-binding molecules exhibit changes in their fluorescence properties upon interaction with DNA. An increase in fluorescence intensity is often observed for intercalators, as the rigid, hydrophobic environment between the base pairs protects the molecule from solvent quenching. Competitive displacement assays, using a known DNA intercalator like ethidium (B1194527) bromide, can also be employed. A decrease in the fluorescence of the ethidium bromide-DNA complex upon the addition of a test compound suggests that the compound is displacing ethidium bromide, likely by intercalation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of nucleic acids. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. nih.gov Binding of a small molecule can induce changes in this spectrum, providing insights into the nature of the interaction and any conformational changes in the DNA. For example, intercalation can lead to an increase in the intensity of the positive band and a shift in the crossover point. nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding the interactions between small molecules and nucleic acids at an atomic level. researchgate.netnih.gov

Molecular docking can predict the preferred binding site (e.g., minor groove, major groove, or intercalation) and the binding energy of a compound with a DNA or RNA structure. MD simulations can then be used to study the stability of the predicted complex over time and to analyze the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov For example, a study on benzofuran (B130515) derivatives as potential inhibitors of the HCV NS5B polymerase utilized molecular dynamics simulations to confirm the stable binding of the compounds to the enzyme. researchgate.netnih.gov

Protein-Ligand Interactions: Biophysical Characterization

A variety of biophysical techniques can be used to characterize the interactions between a compound and a target protein, providing thermodynamic and kinetic parameters of the binding event.

A study on the interaction of 4-nitrophenyl functionalized benzofurans with bovine serum albumin (BSA), a model carrier protein, employed circular dichroism (CD) and fluorescence spectroscopy. nih.gov CD spectroscopy revealed that the binding of one of the benzofuran derivatives led to an increase in the β-sheet content of BSA, suggesting a conformational change in the protein upon binding. nih.gov

Fluorescence quenching experiments, monitoring the intrinsic tryptophan fluorescence of BSA, can be used to determine the binding constant (K_D) and the number of binding sites. The quenching of tryptophan fluorescence upon ligand binding indicates that the ligand is in close proximity to the tryptophan residues. nih.gov

Table 2: Example of Biophysical Characterization of a Benzofuran Derivative with a Protein

| Compound | Protein | Technique | Finding | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Circular Dichroism | Increase in β-sheet content of BSA. | nih.gov |

This table illustrates the type of data obtained from biophysical characterization of a protein-ligand interaction for a related benzofuran compound.

Other powerful biophysical methods for characterizing protein-ligand interactions include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation of the complex, allowing for the calculation of kinetic rate constants (ka and kd) and the binding affinity (Kd).

NMR Spectroscopy for Protein-Ligand Binding Site Mapping

There are no published studies that utilize Nuclear Magnetic Resonance (NMR) spectroscopy to map the binding site of This compound on a protein target. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, or transferred nuclear Overhauser effect (trNOE) experiments, which are standard for elucidating ligand binding modes and identifying interacting residues ipb.pt, have not been reported for this compound.

While NMR has been extensively used to study the structure and interactions of other imidazole (B134444) and benzofuran-containing molecules tubitak.gov.trrsc.org, specific data for This compound is absent.

Cellular Uptake and Subcellular Localization Studies (in cultured cell lines, not human/animal tissues)

No experimental studies detailing the cellular uptake or subcellular localization of This compound in any cultured cell line have been found in the public domain. Techniques such as fluorescence microscopy, confocal microscopy, or high-content imaging, often using fluorescently labeled analogues of the compound, are standard for these investigations researchgate.net. The intrinsic fluorescence of some benzofuran derivatives has been exploited for such purposes nih.gov, but no such property or study has been reported for the specific compound .

Modulation of Specific Intracellular Signaling Pathways (at a molecular level, not disease progression)

While related benzofuran-imidazole derivatives have been investigated for their effects on inflammatory signaling pathways like NF-κB and MAPK nih.gov, there is no specific evidence in the literature demonstrating that This compound modulates these or any other intracellular signaling pathways. The molecular mechanisms, such as inhibition of specific kinases or transcription factors, have not been elucidated for this compound.

Target Validation in Cell-Based Assays (e.g., reporter gene assays)

Consistent with the lack of data on signaling pathway modulation, there are no reports of target validation for This compound using cell-based assays such as reporter gene assays. Luciferase or β-galactosidase reporter assays are commonly used to quantify the activation or inhibition of specific transcription factors and signaling pathways in response to a compound nih.govabeomics.comresearchgate.net. The absence of such studies means that the molecular targets of This compound within a cellular context remain unidentified.

Advanced Methodologies in the Characterization and Study of 2 1 Benzofuran 5 Yl 1h Imidazole

Chromatographic and High-Resolution Mass Spectrometric Techniques for Purity and Identity Confirmation (beyond basic ID)

Confirming the identity and purity of 2-(1-benzofuran-5-yl)-1H-imidazole with a high degree of confidence requires techniques that offer superior resolution and accuracy. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a cornerstone of modern analytical chemistry for this purpose. mdpi.commdpi.com

Unlike standard mass spectrometry, HRMS provides exact mass measurements with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent compound and any impurities. mdpi.com This is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₈N₂O), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretical exact mass.

Furthermore, tandem mass spectrometry (MS/MS) capabilities within HRMS instruments allow for detailed structural elucidation. The molecule is fragmented in the gas phase, and the resulting fragmentation pattern serves as a structural fingerprint. By analyzing these fragments, researchers can verify the connectivity of the benzofuran (B130515) and imidazole (B134444) rings and the substitution pattern, providing a layer of confirmation beyond a simple mass match. This is particularly useful for differentiating isomers and identifying synthesis-related impurities or degradation products.

Table 1: HRMS Data for Identity Confirmation of this compound

| Parameter | Description | Expected Value for C₁₁H₈N₂O |

| Chemical Formula | The elemental makeup of the molecule. | C₁₁H₈N₂O |

| Nominal Mass | The integer mass of the most abundant isotope of each element. | 184 g/mol |

| Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | 184.0637 u |

| Mass Accuracy | The deviation of the measured mass from the theoretical exact mass, typically expressed in parts per million (ppm). | < 5 ppm |

| Key MS/MS Fragments | Characteristic fragments observed upon collision-induced dissociation, confirming the core structure. | Fragments corresponding to the benzofuran and imidazole moieties. |

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Systems (if studied in vitro)

While specific in vitro metabolism studies on this compound are not widely published, the methodology for such an investigation is well-established, relying heavily on HRMS. youtube.com Studies on structurally related benzofuran compounds, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), demonstrate the power of LC-Q/TOF-MS in identifying metabolites. researchgate.netnih.gov

The process involves incubating the parent compound with in vitro systems that mimic mammalian metabolism, such as human liver microsomes (HLMs) or hepatocytes. youtube.comnih.gov These systems contain the necessary enzymes (e.g., Cytochrome P450s) for metabolic reactions. After incubation, the sample is analyzed by LC-HRMS. Metabolites are identified by searching for specific mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) relative to the parent drug. youtube.commdpi.com The high mass accuracy of the instrument allows for the confident assignment of elemental compositions to these potential metabolites, while MS/MS fragmentation patterns help to pinpoint the site of metabolic modification. researchgate.netnih.gov

For this compound, expected metabolic pathways would likely involve Phase I reactions, such as hydroxylation on the benzofuran or imidazole rings, followed by Phase II conjugation reactions.

Table 2: Potential In Vitro Metabolites of this compound

| Metabolic Reaction | Mass Change | Potential Metabolite Formula |

| Parent Compound | - | C₁₁H₈N₂O |

| Hydroxylation | +15.9949 u | C₁₁H₈N₂O₂ |

| Dihydroxylation | +31.9898 u | C₁₁H₈N₂O₃ |

| Glucuronidation | +176.0321 u | C₁₇H₁₆N₂O₇ |

| Sulfation | +79.9568 u | C₁₁H₈N₂O₄S |

Chiral Separation Techniques for Enantiomeric Analysis

The core structure of this compound is achiral and therefore does not exist as enantiomers. However, many biologically active derivatives of benzofuran-imidazoles possess a chiral center, making enantiomeric analysis a critical aspect of their development and characterization. nih.gov The biological activity and pharmacokinetic profiles of enantiomers can differ significantly. rsc.org

Chiral separation is most commonly achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus separate. researchgate.net Crown ether-based CSPs, for example, have proven effective for the resolution of racemic primary amines. researchgate.net For benzofuran-imidazole derivatives, polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak ID) are often used. rsc.org The separation is optimized by adjusting the mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the concentration of additives. rsc.org

For instance, studies on 1-(benzofuran-2-yl)alkylamine derivatives have successfully employed CSPs to separate enantiomers and determine enantiomeric excess (%ee). researchgate.net This analysis is crucial for ensuring the stereochemical purity of a single-enantiomer drug.

Table 3: Common Chiral Stationary Phases for Separation of Chiral Benzofuran Derivatives

| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase | Application Example |

| Chiralpak® IA/IB/IC | Amylose/Cellulose derivatives on silica (B1680970) gel | Hexane/Isopropanol, Acetonitrile/Methanol | Resolution of various drug enantiomers rsc.org |

| Chiralcel® OD/OJ | Cellulose/Amylose derivatives | Alkanes/Alcohol mixtures | Broad applicability for chiral separations |

| Crown Ether-Based CSPs | Chiral crown ethers | Aqueous mobile phase with organic/acidic modifier | Separation of racemic compounds with primary amino groups researchgate.net |

Spectroelectrochemical Analysis of Redox Properties

Spectroelectrochemistry is a powerful hyphenated technique that provides insights into the redox properties of a molecule by simultaneously collecting electrochemical and spectroscopic (typically UV-Vis) data. This method allows for the characterization of short-lived radical ions or other intermediates generated during electron transfer reactions, which may not be possible with either technique alone.

For this compound, spectroelectrochemical analysis could be used to:

Determine Redox Potentials: Precisely measure the potentials at which the compound is oxidized or reduced.

Identify Reactive Intermediates: The imidazole and benzofuran rings are both electroactive. By monitoring changes in the UV-Vis spectrum as a potential is applied, it is possible to identify and characterize the electronic structure of the resulting radical cations or anions.

Elucidate Reaction Mechanisms: The technique can help determine the mechanism of electron transfer, revealing whether it is a simple one-electron process or part of a more complex reaction sequence.

Development of Analytical Probes Incorporating the this compound Moiety

The fused aromatic system of benzofuran and the coordinating nitrogen atoms of the imidazole ring make the this compound scaffold an attractive candidate for the development of new analytical probes, such as fluorescent sensors. The principle behind such a probe is that its interaction with a specific analyte (e.g., a metal ion, an anion, or a biomolecule) would induce a measurable change in its photophysical properties, most commonly its fluorescence intensity or wavelength.

The development of such a probe would involve chemical modification of the core structure to introduce:

A Receptor Unit: A binding site designed for selective interaction with the target analyte. The imidazole nitrogens could themselves act as a binding site for metal ions.

A Fluorophore Unit: An intrinsically fluorescent part of the molecule. The benzofuran system can contribute to the fluorescence.

A Linker: A spacer that connects the receptor and the fluorophore.

For example, a probe could be designed where the binding of a metal ion to the imidazole nitrogen atoms alters the electronic properties of the conjugated system, leading to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. Research on other imidazole-containing molecules has demonstrated their utility as dual-sensitive probes for detecting amines and other species. nih.gov

Application of Microfluidic Systems in Synthesis or Analysis of the Compound

Microfluidic systems, or "lab-on-a-chip" technology, offer significant advantages for both the synthesis and analysis of chemical compounds by manipulating small volumes of fluids in channels with micrometer dimensions.

In Synthesis: The synthesis of imidazole derivatives often involves multi-component reactions. biolmolchem.comamazonaws.com A microfluidic reactor could be designed to bring reactants together in a highly controlled manner. The benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio allows for rapid heating and cooling, providing precise temperature control and minimizing side reactions.

Improved Safety: Small reaction volumes reduce the hazards associated with handling reactive chemicals.

Higher Yields and Purity: Precise control over stoichiometry and residence time can lead to cleaner reactions and higher yields. nih.gov

Automation and High-Throughput Synthesis: Microfluidic systems can be automated to rapidly synthesize a library of derivatives for screening purposes.

In Analysis: Microfluidic platforms can be integrated with analytical techniques like HPLC and mass spectrometry for high-throughput analysis. A micro-analytical system for this compound could be used for rapid purity checks, metabolic stability assays, or screening for interactions with biological targets, all while consuming minimal amounts of sample and reagents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Benzofuran 5 Yl 1h Imidazole Derivatives

Systematic Investigation of Substituent Effects on Molecular Interactions and Biological Activity (in vitro/cellular)

Systematic modifications of substituents on the benzofuran (B130515) and imidazole (B134444) rings of related hybrid compounds have revealed critical determinants for their biological activity, particularly in the context of anticancer and antileishmanial efficacy.

Research into a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones has shed light on the impact of substituents on the benzofuran moiety. An unsubstituted benzofuranone analog, (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, demonstrated notable in vitro activity against Leishmania major promastigotes with an IC50 value of 1.29 µM. nih.gov Interestingly, the introduction of most substituents onto the benzofuran ring tended to decrease this activity, suggesting that steric hindrance may play a role in the binding to the biological target. nih.gov However, a methoxy (B1213986) group at the 7-position of the benzofuranone ring led to a derivative with exceptionally high activity against L. donovani axenic amastigotes (IC50 = 0.016 µM), indicating that specific electronic and steric contributions at this position are highly favorable for antileishmanial action. nih.gov

The nature of the imidazole moiety and its substituents also plays a pivotal role. Studies on hybrid compounds of 2-substituted benzofurans and imidazoles have shown that the presence of a 2-methyl-imidazole or 2-ethyl-imidazole ring is important for cytotoxic activity against human tumor cell lines. Furthermore, substitution at the N-3 position of the imidazole ring with a naphthylacyl or methoxyphenacyl group was found to be vital for modulating this activity. lew.ro

The following tables present research findings on the in vitro biological activity of various benzofuran-imidazole derivatives, highlighting the influence of different substitution patterns.

Table 1: Antileishmanial Activity of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranone Derivatives nih.gov

| Compound | Substituent on Benzofuranone (R) | IC50 (µM) against L. major promastigotes |

| 5a | H | 1.29 ± 1.10 |

| 5d | 5-CH3 | >100 |

| 5e | 5-OCH3 | 51.82 ± 0.85 |

| 5n | 7-OCH3 | Not specified for L. major, but highly active against L. donovani |

| 7c | 5-Br | 13.03 ± 0.53 |

Table 2: Cytotoxic Activity of 2-Substituted Benzofuran-Imidazole Hybrid Compounds lew.ro

| Compound | Imidazole Ring Substitution | N-3 Imidazole Substituent | Cell Line | IC50 (µM) |

| 26 | 2-ethyl-imidazole | Naphthylacyl | SW480 (colon carcinoma) | Data not quantified, but noted as highly sensitive |

| 29 | 2-methyl-imidazole | Methoxyphenacyl | Various | Potent activity reported |

These findings underscore the importance of specific substituent placements for optimizing the biological activity of benzofuran-imidazole scaffolds.

Positional Isomerism and Stereochemical Influence on Molecular Recognition and Binding

The spatial arrangement of the benzofuran and imidazole rings, as well as the stereochemistry of any chiral centers, significantly influences molecular recognition and binding affinity. While direct comparative studies on positional isomers of 2-(1-benzofuran-5-yl)-1H-imidazole are not extensively documented, research on related structures provides valuable insights.

The majority of existing research on benzofuran-imidazole hybrids focuses on derivatives where the linkage is at the 2-position of the benzofuran ring, resulting in 2-(benzofuran-2-yl)-1H-imidazole scaffolds. These compounds have been shown to act as high-affinity ligands for imidazoline (B1206853) I2 receptors. nih.gov For instance, [3H]2-(2-benzofuranyl)-2-imidazoline has been characterized as a selective radioligand for these receptors in rabbit brain membranes, exhibiting two distinct binding sites with high affinity (KD1 = 0.27 nM and KD2 = 8.97 nM). nih.gov The irreversible ligand 5-isothiocyanato-2-benzofuranyl-2-imidazoline (BU99006), based on the 2-(benzofuran-2-yl) structure, further highlights the importance of this specific isomeric arrangement for potent and selective interaction with I2 binding sites. nih.gov

The relative positioning of the benzofuran and imidazole moieties is, therefore, a critical factor in determining the biological target and the potency of the interaction. It is plausible that altering the connection from the 2-position to the 5-position of the benzofuran ring, as in the titular compound, would significantly change the molecule's three-dimensional shape and its ability to fit into the binding pocket of the I2 receptor, potentially leading to a different pharmacological profile.

Stereochemistry also plays a crucial role. For example, in a series of 4-aryl-2-benzoyl-imidazoles, which are positional isomers of the more studied 2-aryl-4-benzoyl-imidazoles, the reversal of the aryl and benzoyl groups led to compounds with potent antiproliferative properties in the low nanomolar range. nih.gov This demonstrates that even within a similar scaffold, the spatial orientation of key chemical groups can drastically alter biological activity.

Conformational Preferences and Their Impact on Molecular Recognition

Conformational analysis of a series of imidazole derivatives has been performed using computational methods such as the MM+ force field and the semiempirical AM1 method. lew.ro These studies revealed that even for relatively flexible molecules with multiple rotatable bonds, there exist low-energy conformers. For a series of histamine (B1213489) H3 receptor antagonists containing an imidazole core, the energy barriers for the rotation of most flexible bonds were found to be low (less than 3 kcal/mol), allowing for easy interconversion between different conformations within a receptor's binding domain. lew.ro This suggests that the molecule can adapt its shape to fit the receptor site.

In the case of 2-aryl-1H-imidazole systems, the rotational barrier around the bond connecting the aryl and imidazole rings is a measure of the extent of π-delocalization between the two rings. rsc.org A higher barrier would indicate a more planar preferred conformation, which could be crucial for π-π stacking interactions with the target protein. The specific conformation of this compound will be influenced by the electronic and steric effects of the fused furan (B31954) ring and the imidazole moiety. The planarity of the benzofuran system in conjunction with the imidazole ring could favor conformations that enhance stacking interactions, a common binding mode for heterocyclic compounds. nih.gov

Computational SAR and SPR Modeling for Predictive Design

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of novel derivatives and for understanding the molecular basis of their action.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzofuran derivatives to build predictive models for their inhibitory activity against targets like lysine-specific demethylase 1 (LSD1). nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such information is invaluable for the rational design of new, more potent inhibitors.

Molecular docking studies have been used to investigate the binding modes of imidazole derivatives with their target proteins. For instance, docking of synthesized imidazole derivatives into the active site of the CLK1 protein, a drug target in cancer, helped to identify key interactions and rationalize the observed biological activities. iosrjournals.org Similarly, docking studies of benzylidene-2-phenyl-1H-imidazol-5(4H)-one derivatives as potential cyclooxygenase (COX) inhibitors have provided insights into their binding at the molecular level.

For the this compound scaffold, computational modeling could be employed to predict its binding affinity to various targets and to guide the synthesis of new derivatives with improved properties. By modeling the interactions of different substituents on both the benzofuran and imidazole rings, it would be possible to prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.

Future Research Directions and Unaddressed Questions Regarding 2 1 Benzofuran 5 Yl 1h Imidazole

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-(1-benzofuran-5-yl)-1H-imidazole, future research will likely focus on novel and sustainable synthetic strategies. While traditional methods for synthesizing benzofuran (B130515) and imidazole (B134444) rings exist, often involving multi-step processes and harsh reaction conditions, the focus is shifting towards more atom-economical and greener alternatives. mdpi.comnih.govbiolmolchem.com

Key areas for exploration include: